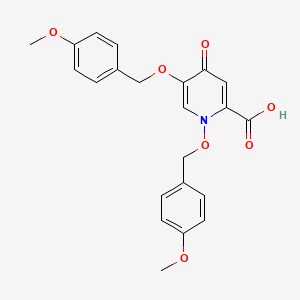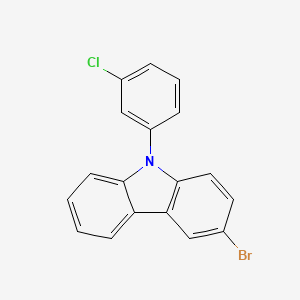![molecular formula C10H8ClN3 B8263391 6-Chloro-[3,4'-bipyridin]-2'-amine](/img/structure/B8263391.png)
6-Chloro-[3,4'-bipyridin]-2'-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-[3,4’-bipyridin]-2’-amine is an organic compound that belongs to the class of bipyridines, which are characterized by two pyridine rings connected by a single bond The presence of a chlorine atom at the 6-position and an amino group at the 2’-position of the bipyridine structure imparts unique chemical properties to this compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-[3,4’-bipyridin]-2’-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4’-bipyridine.
Chlorination: The 6-position of the bipyridine is chlorinated using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions.
Amination: The chlorinated bipyridine is then subjected to nucleophilic substitution with ammonia (NH₃) or an amine source to introduce the amino group at the 2’-position.
Industrial Production Methods
In an industrial setting, the production of 6-Chloro-[3,4’-bipyridin]-2’-amine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-[3,4’-bipyridin]-2’-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to convert the amino group to an amine.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as alkoxides or thiolates, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Sodium alkoxide (NaOR) in alcohol solvent.
Major Products
Oxidation: N-oxides of 6-Chloro-[3,4’-bipyridin]-2’-amine.
Reduction: 6-Chloro-[3,4’-bipyridin]-2’-amine derivatives with reduced amino groups.
Substitution: Various substituted bipyridines depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 6-Chloro-[3,4’-bipyridin]-2’-amine is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis and material science.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with biological macromolecules, influencing processes such as enzyme activity and protein-protein interactions.
Medicine
In medicine, derivatives of 6-Chloro-[3,4’-bipyridin]-2’-amine are investigated for their therapeutic potential. They may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making them candidates for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and dyes. Its unique chemical properties contribute to the development of high-performance materials.
Mechanism of Action
The mechanism of action of 6-Chloro-[3,4’-bipyridin]-2’-amine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The chlorine and amino groups play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
4,4’-Bipyridine: Lacks the chlorine and amino groups, making it less reactive in certain chemical reactions.
2,2’-Bipyridine: Similar structure but different substitution pattern, leading to distinct chemical and biological properties.
6-Bromo-[3,4’-bipyridin]-2’-amine: Bromine instead of chlorine, which may affect reactivity and biological activity.
Uniqueness
6-Chloro-[3,4’-bipyridin]-2’-amine is unique due to the specific positioning of the chlorine and amino groups, which confer distinct reactivity and interaction profiles. This makes it particularly valuable in applications requiring selective binding and reactivity.
Properties
IUPAC Name |
4-(6-chloropyridin-3-yl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3/c11-9-2-1-8(6-14-9)7-3-4-13-10(12)5-7/h1-6H,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDWVGYJSYPXSEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=CC(=NC=C2)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
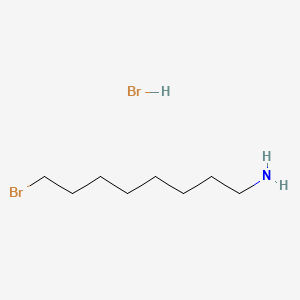


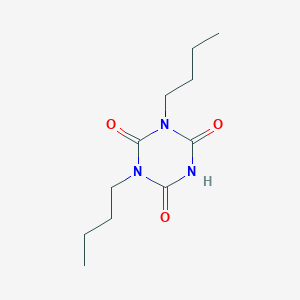
![1-(2-(Benzyl(methyl)amino)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate](/img/structure/B8263355.png)
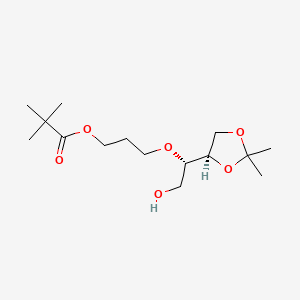


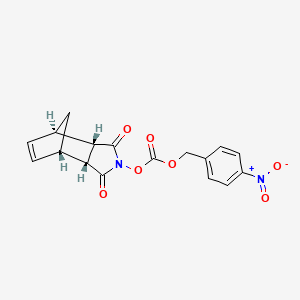


![2,2'-(Spiro[fluorene-9,9'-thioxanthene]-3',6'-diylbis(oxy))bis(ethan-1-ol)](/img/structure/B8263413.png)
